Dithiothreitol (DTT, CAS: 3483-12-3), commonly known as Cleland's reagent, is a small-molecule, water-soluble dithiol utilized primarily for the quantitative reduction of disulfide bonds in proteins and peptides [1]. Structurally, it is an epimer of dithioerythritol (DTE) and features two vicinal thiol groups that drive reduction through a highly efficient two-step thiol-disulfide exchange [1]. In procurement and industrial material selection, DTT serves as the baseline standard for maintaining sulfhydryl groups in a reduced state during protein purification, enzyme formulation, and sample preparation workflows. Its selection is largely driven by its highly favorable redox potential (-0.33 V at pH 7.0) and its ability to function efficiently at low millimolar concentrations, differentiating it from traditional monothiol alternatives[1].
Attempting to substitute Dithiothreitol with generic monothiols like 2-mercaptoethanol (BME) or alternative reductants like Tris(2-carboxyethyl)phosphine (TCEP) often results in process failures or formulation incompatibilities [1]. BME lacks the ability to form a stable cyclic structure upon oxidation, requiring buyers to use it at 10- to 100-fold higher concentrations to drive the equilibrium forward, which introduces severe odor, volatility risks, and unwanted solvent dilution effects [2]. Conversely, while TCEP is a powerful phosphine-based reductant, it operates irreversibly and exhibits rapid degradation in the presence of common metal chelators like EGTA[1]. Consequently, generic substitution compromises either the reversibility required for downstream protein refolding or the chemical stability needed for complex, multi-component buffer formulations.
Dithiothreitol operates via a two-step thiol-disulfide exchange that forms a highly stable six-membered cyclic disulfide. This intramolecular cyclization provides a massive thermodynamic advantage over monothiols. Quantitative comparisons show that DTT possesses an equilibrium constant for disulfide reduction of 1.3 × 10^4 [1] and a redox potential of -0.33 V at pH 7.0 [2]. In contrast, the monothiol 2-mercaptoethanol (BME) has an equilibrium constant close to 1.0[1] and a redox potential of -0.26 V [2].
| Evidence Dimension | Equilibrium constant for disulfide reduction |
| Target Compound Data | 1.3 × 10^4 (DTT) |
| Comparator Or Baseline | ~1.0 (2-Mercaptoethanol) |
| Quantified Difference | >10,000-fold higher thermodynamic driving force |
| Conditions | Aqueous buffer, pH 7.0 |
Buyers can use DTT at significantly lower working concentrations (1–10 mM) compared to BME (50–100 mM), reducing reagent consumption and minimizing off-target solvent effects in sensitive assays.
While Tris(2-carboxyethyl)phosphine (TCEP) is often marketed as a stable alternative to DTT, its stability is highly context-dependent. Head-to-head stability assays demonstrate that in the presence of the common calcium chelator EGTA, TCEP degrades rapidly, whereas DTT stability is significantly enhanced [1]. This divergent behavior dictates reagent selection in complex buffer formulations.
| Evidence Dimension | Reductant stability in EGTA-containing buffers |
| Target Compound Data | DTT stability is enhanced by metal chelates (EGTA) |
| Comparator Or Baseline | TCEP stability is greatly reduced by EGTA |
| Quantified Difference | DTT resists oxidation better than TCEP when formulated with EGTA |
| Conditions | Aqueous storage buffer containing EGTA |
For procurement in metalloprotein research or calcium-dependent enzyme assays requiring chelators, DTT is the mandatory choice to ensure long-term buffer stability and reproducible reduction.
DTT reduces disulfides through a reversible thiol-exchange mechanism, allowing the reductant to be completely removed via dialysis or size-exclusion chromatography to initiate controlled re-oxidation [1]. In contrast, phosphine-based reductants like TCEP reduce disulfides irreversibly and are highly charged, making them difficult to extract from certain matrices without disrupting the protein[1].
| Evidence Dimension | Reduction reversibility and removal |
| Target Compound Data | Reversible; easily removed by dialysis to allow re-oxidation |
| Comparator Or Baseline | TCEP (Irreversible reduction; highly charged) |
| Quantified Difference | Binary (Reversible vs. Irreversible) |
| Conditions | Protein folding/refolding workflows |
Industrial and laboratory workflows requiring controlled disulfide bond formation (e.g., recombinant protein refolding) must procure DTT, as irreversible reductants prevent native structural recovery.
Dithiothreitol is a solid crystalline powder with low vapor pressure, whereas 2-mercaptoethanol is a highly volatile liquid with a noxious odor and higher inhalation toxicity [1]. Because DTT requires significantly lower molar concentrations to achieve complete reduction, its use drastically reduces the emission of volatile sulfur compounds during large-scale bioprocessing or high-throughput automated liquid handling [1].
| Evidence Dimension | Physical state and volatility |
| Target Compound Data | Solid, low vapor pressure, low odor at 1-10 mM |
| Comparator Or Baseline | Liquid, high vapor pressure, severe odor at 50-100 mM (BME) |
| Quantified Difference | Orders of magnitude lower volatility and working concentration |
| Conditions | Standard ambient laboratory or manufacturing environments |
Procuring DTT eliminates the need for strict fume hood confinement during routine buffer preparation, enabling flexible, high-throughput workflows and improving occupational safety.
Because DTT reduces disulfides via a reversible thiol-exchange mechanism, it is a highly effective reductant for inclusion body solubilization and subsequent refolding. Unlike TCEP, DTT can be systematically removed via dialysis or size-exclusion chromatography, allowing controlled re-oxidation and native disulfide bond formation to proceed without irreversible chemical interference [1].
In assay buffers or storage formulations requiring metal chelators like EGTA to control calcium or trace heavy metals, DTT maintains high stability. TCEP degrades rapidly under these exact conditions [1], making DTT a highly stable procurement choice for preserving the activity of metalloproteins and calcium-regulated enzymes over extended storage periods.
For automated workflows where reagents are exposed on robotic decks, DTT's solid state and low vapor pressure eliminate the noxious emissions associated with volatile liquids like BME [2]. This allows for safe, high-throughput processing outside of specialized fume hoods while maintaining complete disulfide reduction at low (1–10 mM) working concentrations [2].
When preparing highly stable, multi-subunit protein complexes for electrophoretic analysis, the massive thermodynamic driving force of DTT (equilibrium constant of 1.3 × 10^4) ensures complete dissociation of disulfide-linked oligomers [1]. This prevents the artifactual high-molecular-weight bands that frequently occur when using weaker monothiols at comparable concentrations.
Irritant
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